

Application Notes and Protocols for Staphyloferrin A Quantification using CAS Assay

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Compound of Interest

Compound Name: Staphyloferrin A

Cat. No.: B15566944

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Introduction

Staphyloferrin A is a carboxylate-type siderophore produced by *Staphylococcus* species, playing a crucial role in iron acquisition, and consequently, in the pathogenicity of these bacteria. The quantification of **Staphyloferrin A** is essential for studying bacterial virulence, iron metabolism, and for the development of novel antimicrobial agents that target these pathways. The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophores.^[1] This application note provides a detailed protocol for the quantification of **Staphyloferrin A** using a liquid CAS assay, with deferoxamine mesylate as a standard.

The principle of the CAS assay is based on the competition for iron between the strong chelator, Chrome Azurol S (in a complex with a detergent, typically hexadecyltrimethylammonium bromide - HDTMA), and the siderophore present in the sample. The CAS-iron-HDTMA complex is blue. When a sample containing a siderophore like **Staphyloferrin A** is added, the siderophore removes the iron from the CAS complex, causing a color change to yellow/orange.^[1] The decrease in absorbance at 630 nm is proportional to the amount of siderophore present in the sample.

Materials and Reagents

- Chrome Azurol S (CAS)

- Hexadecyltrimethylammonium bromide (HDTMA)
- Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)
- Ferric chloride ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Deferoxamine mesylate salt (Desferal®) - for standard curve
- Sterile, iron-free culture medium (for sample collection and standard dilution)
- Sterile microcentrifuge tubes
- 96-well microplate
- Microplate reader

Note: All glassware must be acid-washed to remove trace iron contamination.

Experimental Protocols

Preparation of CAS Assay Stock Solution (Blue Dye)

This protocol is adapted from established methods.[\[2\]](#)[\[3\]](#)

- Solution 1 (CAS solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.
- Solution 2 (Iron(III) solution): Dissolve 27 mg of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 mL of 10 mM HCl.
- Solution 3 (HDTMA solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
- Mixing: While stirring, slowly add Solution 1 to Solution 3. The solution will turn dark purple. Then, slowly add Solution 2 to the mixture. The final solution will be a deep blue color. Autoclave this solution and store it in a plastic bottle in the dark.

Preparation of the Liquid CAS Assay Solution

- PIPES Buffer: Prepare a 1 mM PIPES buffer and adjust the pH to 6.8 with NaOH.
- Final Assay Solution: On the day of the assay, mix 9 parts of the PIPES buffer with 1 part of the CAS assay stock solution. This will be the final working solution for the assay.

Preparation of Deferoxamine Standard Curve

Since purified **Staphyloferrin A** is not commercially available, a standard curve is prepared using a commercially available siderophore, deferoxamine mesylate (Desferal®). The results will be expressed as deferoxamine equivalents.

- Prepare a 1 mM stock solution of deferoxamine mesylate in sterile, iron-free culture medium.
- Perform serial dilutions of the stock solution in the same iron-free medium to obtain concentrations ranging from 0 to 100 μM (e.g., 0, 10, 20, 40, 60, 80, 100 μM).

Sample Preparation

- Culture *Staphylococcus* species in an appropriate iron-deficient liquid medium to induce **Staphyloferrin A** production.
- Harvest the bacterial culture and centrifuge at high speed (e.g., 10,000 \times g for 10 minutes) to pellet the cells.
- Carefully collect the supernatant, which contains the secreted **Staphyloferrin A**.
- Filter the supernatant through a 0.22 μm filter to remove any remaining bacteria.

Quantification Assay

- In a 96-well microplate, add 100 μL of the liquid CAS assay solution to each well.
- Add 100 μL of your prepared standards (from step 3) or cell-free supernatants (from step 4) to the corresponding wells.
- Use the iron-free culture medium as a blank.
- Incubate the plate in the dark at room temperature for 1 to 2 hours.

- Measure the absorbance at 630 nm using a microplate reader.

Data Analysis

- Calculate the percentage of siderophore units for each sample and standard using the following formula: % Siderophore Units = $[(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] * 100$
Where:
 - Abs_blank is the absorbance of the well with the iron-free medium.
 - Abs_sample is the absorbance of the well with the sample or standard.
- Plot the percentage of siderophore units for the deferoxamine standards against their known concentrations to generate a standard curve.
- Determine the concentration of **Staphyloferrin A** in your samples (in deferoxamine equivalents) by interpolating their percentage of siderophore units on the standard curve.

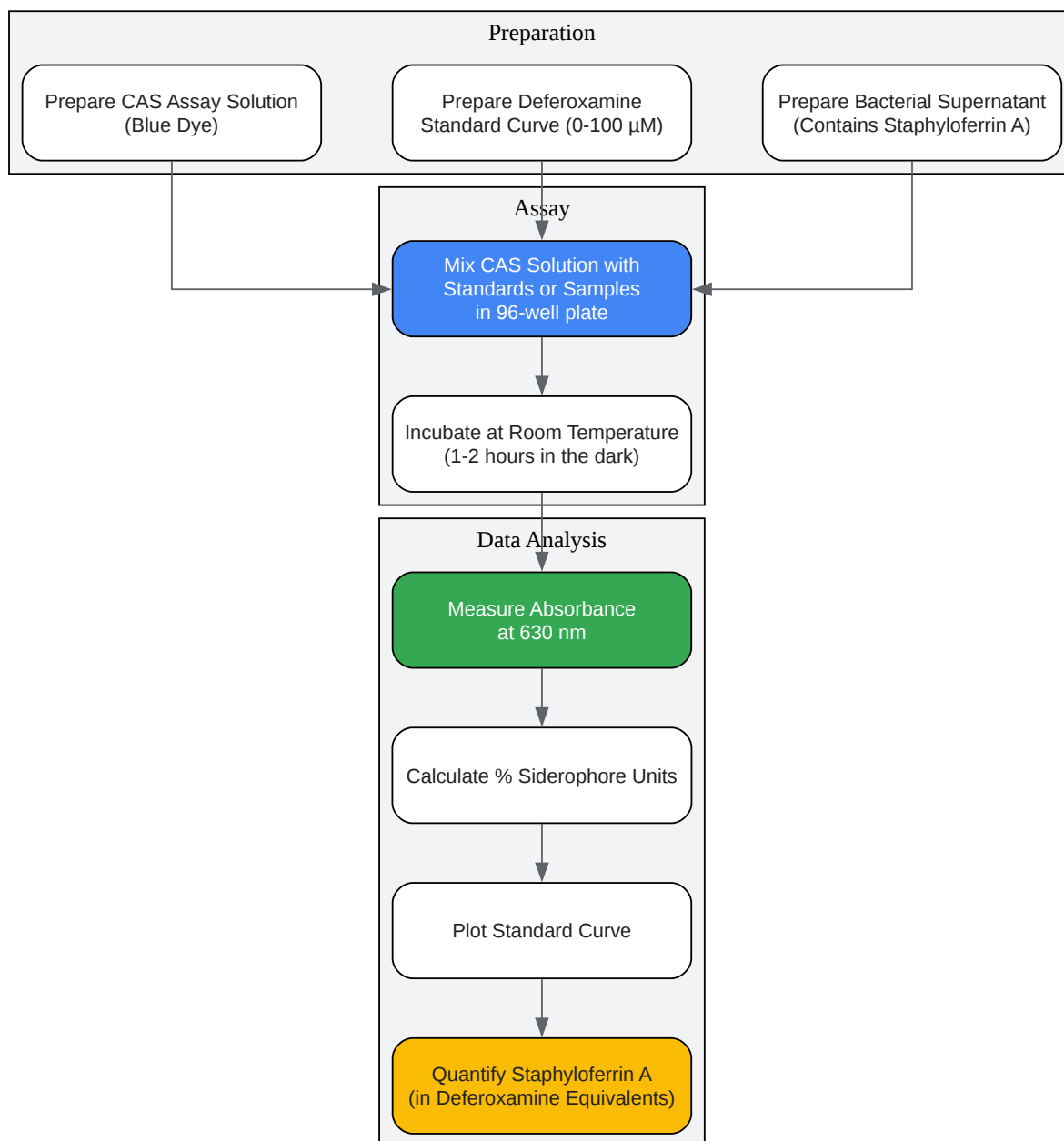
Data Presentation

The following table represents typical data that could be obtained from a CAS assay for the quantification of **Staphyloferrin A** using a deferoxamine standard curve.

Deferoxamine Concentration (μM)	Absorbance at 630 nm (AU)	% Siderophore Units
0 (Blank)	0.850	0.0
10	0.765	10.0
20	0.680	20.0
40	0.510	40.0
60	0.340	60.0
80	0.170	80.0
100	0.085	90.0
Sample 1	0.425	50.0
Sample 2	0.595	30.0

From the standard curve generated with the above data, the concentration of **Staphyloferrin A** in Sample 1 would be approximately 50 μM deferoxamine equivalents, and in Sample 2, it would be approximately 30 μM deferoxamine equivalents.

Mandatory Visualization



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Caption: Workflow for **Staphyloferrin A** quantification using the CAS assay.

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References

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